Rhodamine 101
Description
Significance of Xanthene-Derived Fluorophores in Contemporary Science
Xanthene-based dyes, including the fluorescein (B123965) and rhodamine families, are indispensable in modern scientific research. nih.gov First synthesized in the late 19th century, their continued and widespread use is a testament to their remarkable properties. nih.gov These fluorophores are characterized by high molar extinction coefficients, excellent fluorescence quantum yields, and notable stability. alfachemic.com Their molecular structure can be readily modified, allowing for the fine-tuning of their photophysical properties to suit a vast array of applications. alfachemic.com
The significance of xanthene dyes spans numerous fields. They are fundamental in the development of fluorescent probes for detecting ions and metabolites, in staining cells and tissues for fluorescence microscopy and flow cytometry, and as colorants. alfachemic.comnih.gov In materials science, their sensitizing effect is being explored for applications in dye-sensitized solar cells. tcichemicals.com Furthermore, their brilliant fluorescence and photostability have made them essential components in laser dyes and other optical materials. tcichemicals.com The ability to chemically alter the xanthene core has also led to the development of dyes that operate in the near-infrared (NIR) region, which is crucial for advanced biological imaging applications that require deeper tissue penetration and reduced autofluorescence. nih.govrsc.org
Historical Context of Rhodamine 101 in Photophysical Studies and Technological Advancements
The history of rhodamine dyes dates back to 1887, when Ceresole synthesized this new class of highly fluorescent compounds. fluorofinder.com The name "rhodamine" is derived from the Greek word "rhodon," meaning rose, which describes the color of these dyes. fluorofinder.com A key early discovery was the solvent-dependent equilibrium of rhodamines between a colorless, non-fluorescent lactone form in non-polar solvents and a colorful, fluorescent open form. fluorofinder.com This property became fundamental to the development of responsive fluorescent probes. taylorfrancis.com
Over the decades, rhodamines, including this compound, became subjects of intense photophysical study. rsc.org Researchers have extensively characterized their absorption and emission spectra, fluorescence quantum yields, and lifetimes in various solvents. rsc.orgresearchgate.net These foundational studies established this compound and its relatives as reliable standards for fluorescence measurements. acs.orgscispace.comsemanticscholar.org Technologically, this deep understanding facilitated their use as gain media in dye lasers. wikipedia.orgrsc.org The development of derivatives like Sulfothis compound (Texas Red) further expanded their utility, offering improved labeling capabilities for biomolecules in techniques such as fluorescence microscopy. wikipedia.orgnih.gov
Overview of Major Research Domains Pertaining to this compound
This compound and its derivatives are employed across a wide spectrum of research domains due to their robust fluorescence and chemical versatility. These applications leverage the dye's ability to be detected with high sensitivity using fluorometers. wikipedia.orgwikipedia.org
Key Research Applications:
Biotechnology and Bioimaging: this compound is extensively used in fluorescence microscopy, flow cytometry, and ELISA. wikipedia.orgmedchemexpress.com It serves as a fluorescent stain for mitochondria and is used to create probes for imaging specific biological structures and processes, including mitochondrial motility, fusion, and fission. beilstein-journals.org
Fluorescent Tracing: As a tracer dye, it is used to determine the rate and direction of water flow and transport due to its high visibility and detectability. wikipedia.orgwikipedia.orgchemicalbook.com
Reference Standard: Due to its high stability and well-characterized photophysical properties, this compound is frequently used as a reference standard for measuring the fluorescence quantum yields of other substances. sigmaaldrich.comacs.org
Materials Science: Research is ongoing into the use of this compound and other xanthene dyes in dye-sensitized solar cells and for studying energy and electron transfer processes with materials like graphene oxide. nih.govresearchgate.net
Sensor Development: The core structure of this compound can be modified to create fluorescent probes that respond to specific analytes, making it a valuable component in the development of advanced chemical sensors. taylorfrancis.com
The following table summarizes the key photophysical properties of this compound.
| Property | Value | Conditions |
| Excitation Maximum (λex) | 560 nm | In Methanol (B129727) |
| Emission Maximum (λem) | 589 nm | In Methanol |
| Molar Extinction Coefficient (ε) | 3.7 x 10⁴ dm³ mol⁻¹ cm⁻¹ | In Ethanol (B145695) (at 452 nm, S₄ ← S₁) |
| Molar Extinction Coefficient (ε) | 7.7 x 10⁴ dm³ mol⁻¹ cm⁻¹ | In Ethanol (at 576 nm, S₃ ← S₁) |
Data compiled from references sigmaaldrich.comrsc.org.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANORACDFPHMJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214560 | |
| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |
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Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Rhodamine 101 | |
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CAS No. |
64339-18-0, 116450-56-7 | |
| Record name | Rhodamine 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-18-0 | |
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| Record name | Rhodamine 101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339180 | |
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| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | |
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| Record name | Rhodamine 101 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Photophysical and Spectroscopic Investigations of Rhodamine 101
Advanced Absorption and Emission Spectroscopy
The spectroscopic properties of Rhodamine 101 are fundamental to its applications. Understanding its behavior across different spectral ranges and temporal scales provides critical insights into its performance.
Analysis of UV-Vis Absorption Spectra and Electronic Transitions
This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, typically characterized by a broad, intense band. This absorption is primarily attributed to the electronic transition within its conjugated system, involving the xanthene core and the attached auxochromic groups. The exact position of the absorption maximum () is influenced by the solvent polarity and pH, but it generally falls within the range of 500-540 nm. For instance, in ethanol (B145695), this compound shows a strong absorption band with a maximum around 530-540 nm iss.comresearchgate.netmdpi.com. A smaller absorption band is also observed in the near-UV region, typically between 350-400 nm, which is assigned to the S state transition researchgate.net. The electronic structure, particularly the delocalization of electrons, plays a crucial role in determining the absorption characteristics researchgate.net.
Characterization of Fluorescence Emission Spectra and Stokes Shift Analysis
Upon excitation, this compound emits fluorescence at longer wavelengths than its absorption maximum, a phenomenon governed by Stokes' Law evidentscientific.com. The fluorescence emission spectrum is also broad and typically peaks in the orange-red region of the spectrum, generally between 570-610 nm, depending on the solvent rsc.orgresearchgate.netosti.gov. For example, in ethanol, the emission maximum () is often reported around 590-610 nm iss.comresearchgate.net.
The Stokes shift, defined as the difference between the emission and absorption maxima (), is a critical parameter for fluorescence applications, as a larger Stokes shift facilitates the separation of excitation and emission light evidentscientific.com. For this compound, the Stokes shift is typically around 30 nm in ethanol rsc.org. This value is considered moderate compared to some specially designed probes, but it is sufficient for many applications. The electronic transitions, particularly those involving intramolecular charge transfer (ICT), can influence the magnitude of the Stokes shift rsc.org.
Time-Resolved Fluorescence Spectroscopy and Excited Singlet State (S1) Lifetimes
Time-resolved fluorescence spectroscopy provides information about the decay of the excited state population over time. The fluorescence lifetime () of this compound, representing the average time a molecule spends in the excited singlet state (S) before emitting a photon or undergoing non-radiative decay, is a key parameter. Studies have reported fluorescence lifetimes for this compound in various solvents. For instance, in room temperature acidified ethanol, it exhibits a single-exponential fluorescence decay with a lifetime of approximately 4.3 ns utl.pt. In acidified ethylene (B1197577) glycol, lifetimes around 3.8-4.16 ns have been measured, with some dependence on concentration researchgate.netutl.pt. In other solvents like methanol (B129727), lifetimes around 4.0 ns have also been observed researchgate.netnih.gov. These lifetimes are typical for highly fluorescent organic molecules and are crucial for applications in time-resolved fluorescence microscopy and sensing.
Quantum Yield and Fluorescence Efficiency Determination
The fluorescence quantum yield () is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. This compound is well-known for its high fluorescence quantum yield.
Methodologies for Accurate Fluorescence Quantum Efficiency Measurement
The fluorescence quantum yield can be determined using either absolute or relative methods perkinelmer.comd-nb.infojascoinc.com.
Absolute Method: This method directly measures the quantum yield by accounting for all emitted photons, often using an integrating sphere setup perkinelmer.comd-nb.info. While providing direct results, it requires specialized instrumentation.
Relative Method: This is a more common approach where the fluorescence intensity of a sample is compared to that of a standard with a known quantum yield perkinelmer.comd-nb.infojascoinc.com. This method relies on matching spectral properties and optical densities between the sample and the standard. Common methodologies involve comparing integrated fluorescence intensities and absorption values researchgate.netperkinelmer.com. Careful consideration of solvent refractive indices and optical density (to avoid inner filter effects) is necessary for accurate relative measurements perkinelmer.comjascoinc.com.
Comparative Analysis with Established Fluorescence Polarization Standards
This compound is frequently used as a fluorescence standard due to its high quantum yield, good photostability, and well-defined spectral properties iss.comutl.ptd-nb.inforesearchgate.netresearchgate.net. In ethanol, this compound has been reported to have a fluorescence quantum yield of approximately 100% or 1.0 iss.comresearchgate.net. Other studies report values around 0.96 in acidified ethanol utl.pt or 0.90 researchgate.net. Its quantum yield is comparable to other well-established standards like Rhodamine 6G (95%) and Fluorescein (B123965) (95%) iss.com. This compound's photophysical properties, including its limiting anisotropy, are also well-characterized, making it suitable for fluorescence polarization measurements utl.pt. Its consistent performance across various solvents and its resistance to photobleaching contribute to its status as a reliable standard for calibrating instruments and validating measurements of other fluorophores researchgate.netresearchgate.net.
Influence of Molecular Environment on Quantum Yield
The fluorescence quantum yield () of this compound is significantly influenced by its surrounding molecular environment, including solvent polarity and temperature. While Rh101 is known for its relatively high quantum yield, its precise value can vary depending on these factors. In some cases, Rh101 exhibits a quantum yield that is less dependent on temperature compared to other rhodamine dyes like Rhodamine B or 6G, which is attributed to its more rigid structure with fewer rotational degrees of freedom involved in non-radiative deactivation processes mdpi.com. However, solvent effects are still notable. For instance, studies have shown that the equilibrium between the zwitterionic and lactonic forms of rhodamine dyes is affected by temperature and solvent polarity, which in turn impacts their photophysical properties researchgate.netresearchgate.net. In polar aprotic solvents, a charge-transfer (CT) state can be formed, influencing luminescence researchgate.netresearchgate.net. The quantum yield of this compound in ethanol has been reported as 0.96 mdpi.com. Variations in solvent can lead to different quantum yield values, as observed when comparing its behavior in ethanol versus other solvents mdpi.commdpi.com.
Excited State Dynamics and Non-Radiative Deactivation Pathways
Picosecond Laser Flash Photolysis Studies of Lowest Excited Singlet States
Picosecond laser flash photolysis is a key technique for probing the transient species and dynamics of excited states in the picosecond timescale. Studies employing this method on this compound have focused on characterizing its lowest excited singlet state (S1). These investigations have determined absorption coefficients for transitions from the S1 state (Sn←S1) rsc.orgrsc.orgresearchgate.net. For example, in ethanol, the S4←S1 absorption process for this compound was measured at 4.6×104 dm3 mol-1 cm-1 at 444 nm, and the S3←S1 process at 1.0×105 dm3 mol-1 cm-1 at 556 nm rsc.org. These studies provide quantitative data on the excited singlet state's absorptive properties and its decay, offering insights into the initial steps of its photophysical behavior rsc.orgrsc.orgresearchgate.netnih.govcapes.gov.brcapes.gov.br.
Investigation of Charge-Transfer (CT) State Formation in Excited States
Charge-transfer (CT) states can play a significant role in the photophysics of dyes like this compound, particularly in polar environments or when interacting with other molecules. In nonpolar or weakly polar solvents, the lactone form of this compound can lead to the formation of a CT state with a substantial dipole moment (approximately 26 D) resulting from an electron-transfer reaction in the excited state researchgate.netresearchgate.net. This CT state can influence the emission properties. In more polar solvents, the dissociation of the C-O lactone bond can occur, leading to the formation of the zwitterionic excited singlet state researchgate.netresearchgate.net. The possibility of CT state formation is also relevant in the context of interactions with other molecules, such as carbon nanotubes, where charge transfer can occur between the dye and the nanotube researchgate.net.
Mechanisms of Intramolecular Quenching and Deactivation to Triplet States
Intramolecular quenching mechanisms are critical for understanding how excited states lose energy non-radiatively. For this compound, deactivation to higher triplet states, possibly of (n,π) character, has been proposed as a mechanism for intramolecular quenching, particularly in zwitterionic forms researchgate.net. The absence of phosphorescence in protic solvents is explained by an increase in the energy of the triplet (n,π) state, likely due to hydrogen bonding researchgate.net. Intersystem crossing (ISC) is the process by which a molecule transitions from a singlet excited state to a triplet excited state. While rhodamine dyes generally have a low quantum yield for triplet formation, ISC can still contribute to non-radiative decay researchgate.net. Studies on related rhodamine structures suggest that intramolecular electron spin-spin interaction can lead to quenching and affect triplet state lifetimes nih.gov.
Vibrational Spectroscopy and Molecular Structure-Spectroscopic Property Correlations
Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide detailed information about the molecular structure and bonding of this compound. These techniques, often complemented by theoretical calculations like Density Functional Theory (DFT), help in assigning specific vibrational modes to molecular structures and correlating them with spectroscopic properties.
Studies have assigned vibrational modes of this compound through spontaneous Raman and infrared spectroscopy, alongside DFT calculations researchgate.netnih.gov. These analyses contribute to a comprehensive understanding of the molecule's spectral, structural, and vibrational characteristics, which is essential for its application in fields like dye-sensitized solar cells and biological fluorescence labeling researchgate.netnih.gov. For instance, Raman spectroscopy can reveal information about bond stretching vibrations, and its surface-enhanced form (SERS) has been used to detect Rhodamine at low concentrations, identifying characteristic peaks associated with specific vibrational modes such as C-C-C in-plane vibration (around 612 cm-1) and C-H out-of-plane bending (around 774 cm-1) dergipark.org.trrroij.comrsc.orgresearchgate.net. DFT and TD-DFT calculations have also been employed to elucidate charge transfer behavior, structural parameters, and non-linear optical properties, further linking molecular structure to spectroscopic outcomes researchgate.net.
Spontaneous Raman and Surface Enhanced Resonance Raman Scattering (SERS) Investigations
Raman spectroscopy, both spontaneous and SERS, offers detailed information about the vibrational modes of this compound, which are directly linked to its molecular structure. Spontaneous Raman spectroscopy has been employed to assign specific vibrational modes of the this compound molecule, often in conjunction with theoretical calculations researchgate.netnih.gov. These studies reveal characteristic vibrational frequencies associated with bond stretching and bending within the molecule.
Surface-Enhanced Resonance Raman Scattering (SERS) significantly amplifies the Raman signal, enabling the detection of even single molecules and providing higher sensitivity acs.orgspectroscopyonline.com. SERS studies on this compound (and related rhodamine dyes like Rhodamine 6G) have shown that the xanthene chromophore dominates the SERS spectra, and resonance excitation plays a crucial role in spectral enhancement researchgate.netacs.orgmdpi.com. The enhancement is attributed to electromagnetic effects from surface plasmon resonance and charge-transfer resonance between the molecule and the metal substrate acs.org. SERS experiments have also revealed that excitation wavelength, molecule-surface orientation, and the presence of other molecules or substrates (like graphene) can influence the observed spectra and enhancement factors mdpi.comku.edu. For instance, the interaction of this compound with graphene-based substrates has been shown to enhance its Raman signature through a charge-transfer mechanism ku.edu.
Infrared Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy provides complementary information by identifying functional groups and their characteristic vibrational frequencies. IR spectroscopy is sensitive to changes in the dipole moment during molecular vibrations wisc.edu. Studies on Rhodamine B, a structurally similar dye, show characteristic bands corresponding to O–H stretching, C–H stretching, and C=O stretching vibrations in carboxylic acid groups, as well as C–O–C vibrations in ether linkages plos.orgresearchgate.net. While specific IR assignments for this compound are less detailed in the provided search results, the general functional groups present in rhodamine structures, such as aromatic rings, amine groups, and ester/lactone functionalities, would exhibit characteristic IR absorption bands plos.orgresearchgate.netwebassign.net. These bands are crucial for confirming the presence of specific chemical bonds and functional groups within the molecule.
Solvent Effects on Photophysical Behavior
The photophysical properties of this compound are highly sensitive to the surrounding solvent environment, influencing its absorption and emission characteristics, quantum yield, and fluorescence lifetime.
Impact of Solvent Polarity and Aproticity on Luminescence Characteristics
Solvent polarity significantly affects the luminescence characteristics of this compound. Studies indicate that the absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime can all be modulated by the solvent's dielectric constant and refractive index nih.govbioone.orguobaghdad.edu.iqresearchgate.net. For instance, the absorption and emission spectra of this compound have been observed to shift with changes in solvent polarity nih.govresearchgate.net. While Rhodamine 6G and Rhodamine B show varied responses to solvent polarity, this compound's behavior in terms of two-photon absorption cross-sections is noted to be higher in nonpolar solvents like chloroform (B151607) and dichloromethane (B109758) compared to polar solvents like methanol and DMF nih.gov.
Fluorescence lifetimes of this compound have been measured in various solvents, showing some variation. For example, lifetimes were reported to be around 4 ns in methanol and acidic methanol researchgate.netnih.gov, and 4.3 ns in ethanol researchgate.net. In ionic liquids, this compound's fluorescence lifetime did not vary significantly between different ionic liquids, suggesting it preferentially resides in the polar domains of these solvents edinst.com. In contrast, other xanthene dyes like Rhodamine 6G and Rhodamine B zwitterions showed lifetimes that increased with alcohol chain length, while this compound lifetimes decreased slightly over the alcohol series researchgate.net.
The presence of protic solvents, particularly those with O-H groups, can lead to fluorescence quenching of this compound and other xanthene dyes. This quenching is attributed to a resonance energy transfer mechanism from the excited dye to vibrational modes of the solvent, rather than hydrogen bonding strength itself dicp.ac.cnrsc.orgrsc.org. Deuterated solvents, lacking these high-energy vibrational modes, generally restore fluorescence efficiency rsc.orgrsc.org.
Equilibrium Between Lactone and Zwitterionic Forms and its Photophysical Manifestations
This compound, like other rhodamines with an ortho-carboxyl group on the pendant phenyl ring, exists in an equilibrium between a colorless, nonfluorescent lactone form and a fluorescent zwitterionic form nih.govbiorxiv.orgmdpi.com. The lactone form is characterized by an intramolecular ester bond, while the zwitterionic form results from the breaking of this bond, creating a charged species with an extended conjugated system responsible for fluorescence nih.govbiorxiv.org.
This equilibrium is highly sensitive to environmental factors such as pH and solvent properties nih.govbiorxiv.orgmdpi.com. In nonpolar or weakly polar solvents, the lactone form is often favored, potentially leading to a charge-transfer (CT) state in the excited state researchgate.net. In more polar solvents, the zwitterionic form becomes more prevalent, and in some cases, a second fluorescence band may appear, indicating the dissociation of the lactone bond researchgate.net. Temperature also plays a role; in propionitrile-butyronitrile mixtures, the equilibrium shifts towards the zwitterionic form at lower temperatures (144 K) compared to room temperature, where the lactone form predominates researchgate.net. The tuning of this lactone-zwitterion equilibrium is a key strategy for optimizing rhodamine dye properties for specific applications nih.gov.
Role of Hydrogen Bonding in Excited State Processes
Hydrogen bonding can influence the excited state processes of this compound, though its role can be complex and sometimes indirect. While some studies suggest that hydrogen bonding can assist in non-radiative deactivation pathways, leading to fluorescence quenching and reduced lifetimes in protic solvents unige.ch, other findings indicate that the quenching efficiency in solvents like alcohols is primarily due to resonance energy transfer to solvent vibrational modes (especially O-H vibrations) rather than the strength of hydrogen bonding itself dicp.ac.cnrsc.orgrsc.org. For instance, while Eosin B, another xanthene dye, shows hydrogen-bond-assisted non-radiative deactivation, this compound's excited-state lifetime in protic solvents is more influenced by the density of O-H groups rather than specific hydrogen bond strength rsc.orgunige.ch. The independence of quenching from hydrogen bond strength has been confirmed for various xanthene dyes, including this compound, when comparing different alcohols rsc.org.
Compound Name List:
this compound
Advanced Synthetic Methodologies and Derivatization Strategies for Rhodamine 101 and Its Analogues
Development of Novel Synthetic Routes for Rhodamine Core Structures
Recent innovations in organic synthesis have provided more efficient and controlled access to the complex xanthene core of rhodamine dyes. These methods offer significant advantages in terms of yield, purity, and the ability to introduce diverse functionalities.
Continuous Flow Synthesis Protocols for Rhodamine Dyes
Continuous flow chemistry has emerged as a powerful tool for the synthesis of rhodamine dyes, offering enhanced safety, scalability, and reaction efficiency. A notable advancement is the development of a catalyst- and solvent-free protocol for the continuous flow synthesis of Rhodamine B and its derivatives. researchgate.netbiorxiv.orgunistra.frpageplace.de This method utilizes a mechanochemical approach within a single screw reactor.
In a typical procedure, 3-dialkylamino phenols and phthalic anhydride (B1165640) derivatives are reacted at elevated temperatures (e.g., 180 °C). unistra.fr The mechanochemical forces within the reactor facilitate the reaction, achieving high conversions in remarkably short residence times, often within 10 to 12 minutes. researchgate.netunistra.frpageplace.de This approach has been successfully used to prepare various rhodamine derivatives with yields ranging from 70% to 84%. unistra.fr The absence of solvents and catalysts simplifies purification and reduces the environmental impact of the synthesis. researchgate.netbiorxiv.orgunistra.frpageplace.de Furthermore, continuous flow systems have been developed for the synthesis of amphiphilic Rhodamine B-polymethylsilsesquioxane (RhB-PMSQ) fluorescent microspheres. beilstein-journals.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Rhodamine B
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference(s) |
| Reaction Time | 1-3 hours | ~12 minutes | researchgate.netpageplace.de |
| Catalyst | Often required (e.g., H₂SO₄) | Catalyst-free | unistra.frpageplace.de |
| Solvent | High-boiling organic solvents | Solvent-free | unistra.frpageplace.de |
| Yield | ~85% | 70-84% | researchgate.netunistra.fr |
| Work-up | Requires catalyst and solvent recovery | Simplified | pageplace.de |
Strategies Utilizing Phthalaldehydic Acids for Regioisomer Control
A significant challenge in the synthesis of functionalized rhodamines using traditional methods (condensation of unsymmetrical phthalic anhydrides with m-aminophenols) is the formation of regioisomers that are often difficult to separate. researchgate.netacs.org The use of phthalaldehydic acids as a substitute for phthalic anhydrides provides a robust solution to this problem. researchgate.netacs.orgnih.govnih.govnih.gov
Phthalaldehydic acids possess a single point of reactivity for condensation with the aminophenol, thereby directing the formation of a single regioisomer. researchgate.netacs.org This strategy allows for the direct and high-yield synthesis of isomerically pure rhodamines, including 5- and 6-substituted derivatives. nih.govnih.gov The reaction is typically carried out in a mixture of 2,2,2-trifluoroethanol (B45653) and water, which promotes the clean and efficient formation of the rhodamine dye. acs.org This method has been successfully applied to the gram-scale synthesis of isomerically pure 6-carboxytetramethylrhodamine (B1664190) (6-CXR). acs.org The required phthalaldehydic acids can be synthesized from appropriately substituted dihalobenzaldehydes via a palladium-catalyzed hydroxycarbonylation. nih.govacs.org
Synthesis via Metalation of Bis(2-bromoarenes)
A powerful and versatile method for the synthesis of the rhodamine core involves the metalation of bis(2-bromoaryl) ethers or silanes. This approach relies on a metal-halogen exchange, typically using an organolithium reagent, to generate a highly reactive bis-aryllithium intermediate. This intermediate then undergoes a double addition to an appropriate electrophile, such as a phthalic anhydride or an ester, to construct the xanthene skeleton. researchgate.net
This strategy has been successfully employed for the synthesis of a variety of rhodamine derivatives, including Si-rhodamines (SiR) and fluorinated rhodamines. researchgate.netacs.orgacs.org For instance, the metal/bromide exchange of a di(bromoarene) and subsequent addition to tetrafluorophthalic anhydride yields fluorinated rhodamine dyes. acs.orgacs.org The reactivity of the bis-aryllithium intermediate can be modulated by transmetalation, for example with magnesium bromide, to optimize the reaction outcome. researchgate.net This method offers a more convergent and efficient route to complex rhodamines compared to traditional multi-step sequences. However, attempts to synthesize certain derivatives, like dihydroquinoline dyes, via the bis(arylmetal) route have been unsuccessful in some cases. acs.org
Application of 3,6-Difluoroxanthone as a Common Intermediate
A highly effective and general route to a wide array of rhodamines and rosamines utilizes 3,6-difluoroxanthone as a common synthetic intermediate. acs.orgnsf.govup.ptsioc-journal.cnresearchgate.net This strategy circumvents the limitations associated with the direct substitution of other di-substituted xanthones. The fluorine atoms in 3,6-difluoroxanthone are readily displaced by primary or secondary amines via nucleophilic aromatic substitution (SNAr), providing access to a diverse pool of 3,6-diaminoxanthones (DAXs). acs.org
These DAX intermediates can then be converted to the final rhodamine or rosamine dyes. The synthesis involves the reaction of the 3,6-diaminoxanthone with an appropriate Grignard reagent, such as a phenyl or carboxyphenyl Grignard, to generate an alkoxide intermediate. nsf.gov An acidic workup then leads to the elimination of water and the formation of the rhodamine structure. nsf.gov This method has been used to produce a library of 18 different rhodamines and rosamines, including tetramethylrhodamine (B1193902) (TMR) and Rhodamine B, in moderate to good yields (60-92%). nsf.govup.ptsioc-journal.cnresearchgate.net
Table 2: Examples of Rhodamines Synthesized from 3,6-Difluoroxanthone
| Starting 3,6-Diaminoxanthone | Grignard Reagent | Product | Yield | Reference(s) |
| 3,6-bis(dimethylamino)-9H-xanthen-9-one | 2-carboxyphenylmagnesium bromide | Tetramethylrhodamine (TMR) | 92% | acs.orgnsf.gov |
| 3,6-bis(diethylamino)-9H-xanthen-9-one | 2-carboxyphenylmagnesium bromide | Rhodamine B | - | acs.orgnsf.gov |
| 3,6-di(azetidin-1-yl)-9H-xanthen-9-one | 2-carboxyphenylmagnesium bromide | Janelia Fluor 549 (JF549) | - | acs.orgnsf.gov |
Functionalization and Structural Modification for Enhanced Performance
Beyond the synthesis of the core structure, significant research has focused on the functionalization and structural modification of rhodamines to tailor their properties for specific applications. These strategies aim to enhance key performance metrics such as absorption wavelength, quantum yield, and photostability.
Rational Design for Red-Shifted Rhodamine Derivatives
A major goal in the development of new fluorescent probes is the creation of red-shifted dyes that absorb and emit at longer wavelengths. This is advantageous for biological imaging as it minimizes autofluorescence from native biological structures and allows for deeper tissue penetration. Several rational design strategies have been successfully employed to achieve red-shifted Rhodamine 101 analogues.
One effective approach is the fluorination of the pendant phenyl ring . nsf.gov The introduction of fluorine atoms to the phenyl ring can induce a bathochromic (red) shift in the absorption and emission spectra. For example, replacing phthalic anhydride with tetrafluorophthalic anhydride in the synthesis can lead to a significant red shift. This modification also influences the equilibrium between the non-fluorescent lactone and the fluorescent zwitterion (KL-Z), which can enhance the brightness of the dye in aqueous environments. nsf.gov
Another powerful strategy involves modification of the xanthene core . Replacing the oxygen atom at the 10-position of the xanthene skeleton with a silicon atom (to form Si-rhodamines) or a sulfone group can substantially red-shift the emission wavelength to over 650 nm and even into the near-infrared (NIR) region (λem > 700 nm).
Furthermore, breaking the electronic symmetry of the traditional rhodamine structure can lead to derivatives with exceptionally large Stokes shifts. By systematically varying the electron-donating ability of the donor groups, the absorption can be shifted from the S0→S1 transition to the S0→S2 transition, resulting in a significant separation between the absorption and emission maxima.
Table 3: Strategies for Red-Shifting Rhodamine Dyes
| Modification Strategy | Effect on Photophysical Properties | Example Compound(s) | Reference(s) |
| Fluorination of Pendent Phenyl Ring | Red-shift in λabs and λem, increased KL-Z | Janelia Fluor (JF) dyes | nsf.gov |
| Xanthene Core Modification (Si-substitution) | Significant red-shift in λem (up to 650 nm) | Si-rhodamines (e.g., JF646) | |
| Xanthene Core Modification (Sulfone-substitution) | NIR emission (λem > 700 nm) | NIR rhodamine (R704) | |
| Breaking Electronic Symmetry | Large Stokes shifts (up to 205 nm) | DQF-RB-Cl |
Synthesis of Hydrophobic Analogues for Improved Biological Penetration
The inherent cationic or zwitterionic nature of many rhodamine dyes, including this compound, can limit their ability to passively diffuse across the hydrophobic lipid bilayers of cellular membranes. To address this, researchers have developed synthetic strategies to increase the hydrophobicity of the rhodamine core, thereby enhancing biological penetration and often promoting accumulation in specific organelles like mitochondria, which have a significant negative membrane potential. beilstein-journals.orgmedchemexpress.com
Another approach focuses on stabilizing the non-fluorescent, charge-neutral, and more hydrophobic spirolactone form of the rhodamine dye over its fluorescent, zwitterionic open form. biorxiv.orgnih.gov The equilibrium between these two states is crucial for cell permeability. Introducing an amide group adjacent (at the 4'-position) to the carboxyl group on the benzene (B151609) ring of a rhodamine has been shown to stabilize the spirolactone form through a neighboring group effect. This strategy dramatically increases cell permeability, allowing for effective labeling at nanomolar concentrations. biorxiv.orgnih.gov While this specific modification has been demonstrated on other rhodamines, the principle is broadly applicable for designing more cell-permeant probes based on the this compound scaffold.
The synthesis of these hydrophobic analogues often follows established routes for rhodamine synthesis, such as the condensation of an appropriate aminophenol derivative with a modified phthalic anhydride or a related precursor that incorporates the desired hydrophobic group. beilstein-journals.orgacs.org For example, the synthesis of HR101 involves the condensation of 8-hydroxyjulolidine (B559601) with a precursor containing a methyl group in place of the carboxylic acid functionality. beilstein-journals.org
| Compound | Parent Dye | Hydrophobic Modification | Key Finding | Reference |
|---|---|---|---|---|
| HR101 | This compound | Replacement of carboxylate with a methyl group | >10-fold enhanced partitioning into octanol; potent mitochondrial probe at picomolar concentrations. | beilstein-journals.orgresearchgate.net |
| HRB | Rhodamine B | Replacement of carboxylate with a methyl group | Showed 10-fold higher potency in mitochondrial staining compared to parent dye. | beilstein-journals.org |
| 4'-Amide Rhodamines | Carboxyrhodamines | Introduction of an amide group at the 4'-position | Stabilizes hydrophobic spirolactone form, dramatically increasing cell permeability. | biorxiv.orgnih.gov |
Preparation of Rhodamine-Based Schiff Bases and Related Compounds
The synthesis of Schiff bases (imines) from rhodamine derivatives represents a versatile and widely used strategy for creating chemosensors and functional materials. ijpsr.comtandfonline.com This method typically involves a condensation reaction between a rhodamine hydrazide and an aldehyde or ketone. The resulting Schiff base often exists in the colorless, non-fluorescent spirolactam form. However, upon binding to a specific analyte, such as a metal ion, the spirolactam ring can be induced to open, restoring the highly fluorescent, colored, open-ring structure. mdpi.comrsc.org This "off-on" switching mechanism is the basis for many selective sensors.
The general synthetic procedure begins with the preparation of rhodamine hydrazide. This is commonly achieved by refluxing a rhodamine ester, such as Rhodamine B or Rhodamine 6G ethyl ester, with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). e3s-conferences.orgtandfonline.com The reaction proceeds until the characteristic color of the rhodamine solution fades, indicating the formation of the spirolactam hydrazide.
The subsequent step is the Schiff base condensation. The isolated rhodamine hydrazide is reacted with an equimolar amount of a chosen aldehyde or ketone. tandfonline.com This reaction is often catalyzed by a small amount of acid (e.g., acetic acid) and can be performed under conventional heating or, more efficiently, using microwave irradiation. rsc.orgtandfonline.com Microwave-assisted synthesis has been shown to offer significant advantages, including drastically reduced reaction times, milder conditions, and higher yields compared to traditional heating methods. tandfonline.comscirp.org
A wide variety of aldehydes have been used to generate a diverse library of rhodamine-based Schiff bases. For example, salicylaldehyde, 2-hydroxyquinoline-3-carbaldehyde, and various substituted chromone (B188151) aldehydes have been condensed with rhodamine hydrazides to create sensors for different metal ions. tandfonline.comscirp.orgsioc-journal.cn The choice of the aldehyde component is critical as it introduces the specific binding site that confers selectivity for the target analyte.
| Rhodamine Precursor | Aldehyde/Ketone Reactant | Key Reaction Type | Resulting Compound Class | Reference |
|---|---|---|---|---|
| Rhodamine Hydrazide | Aromatic Aldehydes (e.g., Salicylaldehyde) | Schiff Base Condensation | Rhodamine-derived imines | tandfonline.com |
| Rhodamine B Hydrazide | 2-hydroxyquinoline-3-carbaldehyde | Schiff Base Condensation | Rhodamine B derivative for ion recognition | sioc-journal.cn |
| Rhodamine 6G Hydrazide | Substituted Chromone Aldehydes | Microwave-assisted Condensation | Rhodamine 6G-Chromone Imines | scirp.orgscirp.org |
| Rhodamine Hydrazide | Acetylacetone | Schiff Base Condensation | Rhodamine-based receptor for Cu2+ | rsc.org |
| Rhodamine 6G Hydrazide | Benzaldehyde-functionalized Polyethylene Glycol | Schiff Base Reaction | Water-soluble polymeric sensor | nih.gov |
Mechanistic Insights and Computational Approaches in Dye Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the mechanisms of dye synthesis and the properties of the resulting fluorophores. nih.govaphrc.org These theoretical approaches provide insights that are often difficult to obtain through experimental means alone, guiding the rational design of new dyes with tailored characteristics. mdpi.com
In the context of rhodamine synthesis, computational studies have been employed to elucidate reaction mechanisms. For instance, DFT calculations can model the potential energy surface of a reaction, helping to identify transition states and intermediates. This is valuable in optimizing reaction conditions for methods like the palladium-catalyzed C-N cross-coupling used to synthesize rhodamines from fluorescein (B123965) precursors. acs.org Computational analysis can reveal the importance of specific ligand features in facilitating key steps of the catalytic cycle. acs.org
Furthermore, DFT and its time-dependent extension (TD-DFT) are widely used to predict the photophysical properties of newly designed rhodamine analogues before undertaking complex and time-consuming synthetic work. mdpi.comacs.org Researchers can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to estimate the absorption wavelength. TD-DFT calculations can predict the lowest excitation energies, which correspond to the maximum absorption wavelength (λ_max), and emission wavelengths. mdpi.comacs.org For example, a systematic computational study designed a series of near-infrared rhodamine derivatives, predicting their absorption to be greater than 650 nm, which is critical for deep-tissue imaging applications. mdpi.com
Computational methods are also crucial for understanding the structure-property relationships that govern the behavior of rhodamine derivatives. DFT calculations have been used to investigate the equilibrium between the open (fluorescent) and closed (non-fluorescent) forms of rhodamine dyes. researchgate.net These studies have shown that including solvent effects, either through continuous solvent models or by adding explicit solvent molecules, is critical for accurately representing the structure and stability of the different forms. researchgate.net Such insights are vital for designing fluorogenic probes that operate via analyte-induced ring-opening. rsc.org DFT studies have also been used to confirm the binding stoichiometry and coordination mode of rhodamine-based Schiff base sensors with metal ions, corroborating experimental findings from techniques like Job's plot analysis. mdpi.comrsc.org
Theoretical and Computational Studies of Rhodamine 101
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure and properties of molecules like Rhodamine 101. Its application spans the prediction of static molecular properties to the interpretation of spectroscopic data.
DFT calculations are frequently employed to determine the optimized ground-state molecular geometries of rhodamine dyes. The B3LYP functional, often paired with various basis sets (e.g., LanL2DZ, 6-311+G*), is a common choice for these optimizations mdpi.comnih.govrsc.orgmdpi.comiphy.ac.cnunibo.itacs.org. A critical aspect highlighted in studies is the significant influence of the surrounding environment, particularly solvent effects, on the accurate representation of rhodamine structures. Models such as the Conductor-like Polarizable Continuum Model (CPCM) or Linear-Response (LR) and State-Specific (SS) solvation models are essential for capturing the tautomeric equilibria (lactone and zwitterionic forms) and accurately predicting electronic properties mdpi.comunibo.itacs.orgresearchgate.netresearchgate.net. These calculations provide insights into electron distribution, including frontier molecular orbital energies (HOMO-LUMO gap) and charge distributions, which are fundamental to understanding the molecule's reactivity and spectroscopic characteristics nih.govmdpi.comdergipark.org.tr.
DFT calculations are instrumental in assigning vibrational modes of this compound, often performed in conjunction with experimental spectroscopic techniques like Raman and Infrared (IR) spectroscopy nih.govrsc.orgiphy.ac.cnacs.orgresearchgate.net. By calculating vibrational frequencies and their corresponding intensities using methods such as B3LYP, researchers can assign specific peaks in experimental spectra to particular molecular vibrations, such as C=C stretching or ring bending modes nih.goviphy.ac.cnacs.orgresearchgate.netresearchgate.net. This provides detailed information about the molecular structure and how it changes upon excitation or interaction with its environment nih.goviphy.ac.cnresearchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of this compound, including absorption and emission spectra, excitation energies, and oscillator strengths nih.govrsc.orgmdpi.comiphy.ac.cnmdpi.comrsc.orgresearchgate.netresearchgate.net. Accurately modeling the excited states of rhodamine dyes, particularly those involving charge-transfer (CT) excitations, presents a significant challenge. Studies indicate that standard TD-DFT functionals can sometimes overestimate excitation energies, leading to underestimated absorption wavelengths mdpi.comresearchgate.net. Range-separated hybrid functionals, such as CAM-B3LYP, have shown improved accuracy in predicting these properties, especially for near-infrared (NIR) rhodamines, by better capturing long-range electron correlation and CT characteristics mdpi.com. The choice of functional and solvation model significantly impacts the reliability of predicted excitation energies and emission wavelengths, with mean absolute errors (MAE) for absorption wavelengths potentially reduced to around 6 nm when using optimized methods like CAM-B3LYP with LR solvation mdpi.com. The energy gap between the first excited singlet and triplet states for various rhodamine molecules has been calculated to be approximately 0.6 eV rsc.orgrsc.org.
Quantum Mechanical Simulations of Photophysical Processes
Beyond static properties, quantum mechanical simulations are employed to unravel the dynamic processes governing the photophysics of this compound.
While direct modeling of specific energy transfer mechanisms for this compound is less detailed in the provided snippets, the broader context of rhodamine dyes involves phenomena like Förster Resonance Energy Transfer (FRET) researchgate.netnsf.govaip.org. Computational studies investigate deactivation pathways, which include internal conversion and intersystem crossing, often influenced by the molecule's excited-state geometry and electronic structure researchgate.netrsc.orgresearchgate.netmdpi.com. Photoinduced electron transfer (PIET) is identified as a significant deactivation route for rhodamine dyes researchgate.netresearchgate.net.
The analysis of electron transfer (ET) reactions in solution is a key area where quantum mechanical simulations provide valuable insights. For this compound (Rh101⁺), studies have investigated photoinduced intermolecular electron transfer (PIET) with electron donors like N,N-diethylaniline (DEA). These investigations, employing time-resolved spectroscopy and computational analysis, have revealed ultrafast forward electron transfer (FET) occurring on a timescale of approximately 425–560 femtoseconds (fs) researchgate.net. The sensitivity of specific vibrational modes, such as the C=C stretching vibration at 675 cm⁻¹, to these electron transfer events has also been identified researchgate.net. Charge transfer (CT) processes are fundamental to understanding the photophysics of rhodamines, influencing their spectral properties and deactivation dynamics mdpi.commdpi.comresearchgate.netresearchgate.net.
Compound List
Advanced Applications of Rhodamine 101 in Research and Technology
Laser Medium Development and Optoelectronic Systems
The unique photophysical characteristics of Rhodamine 101 make it an ideal candidate for use in various optical and electronic systems. Its high fluorescence efficiency and stability are particularly advantageous in the development of laser media and other optoelectronic devices.
Utilization of this compound in Dye-Doped Nanomaterials for Random Lasers (e.g., SiO2, TiO2)
Recent research has highlighted the successful use of this compound in the fabrication of random laser gain media. researchgate.netresearchgate.net By embedding this compound in a matrix of nanoparticles, such as silicon dioxide (SiO2) or titanium dioxide (TiO2), a highly efficient and tunable laser system can be created. researchgate.netkashanu.ac.ir The nanoparticles act as scattering centers, amplifying the fluorescence and lasing activity of the dye when optically pumped. researchgate.netresearchgate.net
| Parameter | Value | Reference |
| Lasing Wavelength | 532-536 nm | researchgate.netresearchgate.net |
| Optimal Concentration | 1 × 10⁻⁴ M | researchgate.netresearchgate.net |
| Best FWHM | 2.1 nm | researchgate.netresearchgate.net |
Integration into Solid-State Laser Configurations
This compound is also a key component in the development of solid-state dye lasers. acs.orgaip.org These lasers offer several advantages over their liquid counterparts, including compactness, robustness, and ease of use. aip.orgnus.edu.sg By incorporating this compound into solid matrices, such as polymers, researchers have been able to create efficient and stable laser devices. aip.orgaip.org
For instance, solid-state lasers have been fabricated using Rhodamine B, a related dye, doped into an SU8 resist. aip.orgnus.edu.sg These lasers, with trapezoidal-shaped cavities, demonstrated intense and narrow emission. aip.orgnus.edu.sg The principles and techniques applied in these studies are directly relevant to the use of this compound in similar solid-state configurations. The development of practical yellow and orange solid-state lasers has filled a significant gap in the available laser wavelengths for applications like flow cytometry. nih.gov
Role in Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, this compound has shown promise as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). researchgate.netscirp.orgscirp.org DSSCs are a type of low-cost solar cell that utilizes a photosensitive dye to convert sunlight into electrical energy. scirp.orgscirp.org The broad absorption spectrum, high extinction coefficient, and excellent photostability of rhodamine dyes make them suitable for this purpose. scirp.orgscirp.org
Research has shown that incorporating rhodamine derivatives into DSSCs can significantly enhance their power conversion efficiency. scirp.orgscirp.orgrsc.org For example, a study using a rhodamine derivative, RdS1, as a sensitizer in a TiO2 photoanode found that the solar-to-electric power efficiency was notably increased, particularly with the addition of silver nanoparticles which enhance light absorption. scirp.orgscirp.org Another study investigated the spectral properties of this compound and concluded that it provides necessary information for its application in DSSCs. researchgate.net Studies on similar dyes like Rhodamine B have also demonstrated their potential in SnO2-based DSSCs. aip.org
| DSSC Component | Role of Rhodamine Derivative | Finding | Reference |
| Photoanode | Sensitizer (RdS1) | Efficiency increased from 0.06% to 0.17% with AgNPs. | scirp.orgscirp.org |
| Photoanode | Sensitizer (Rhodamine B) | Achieved a promising efficiency of 0.78% with SnO2. | aip.org |
Potential in Organic Light-Emitting Diodes (OLEDs)
The fluorescent properties of this compound also make it a candidate for use in organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.net OLEDs are a technology for displays and lighting that utilize organic compounds to emit light in response to an electric current. frontiersin.org The efficiency and color of the emitted light are dependent on the properties of the organic materials used.
While direct research on this compound in OLEDs is emerging, studies on related rhodamine dyes and other organic compounds provide a strong indication of its potential. For example, research on Al/Rhodamine-101/p-Si contacts has explored their electrical properties, which are fundamental to their application in electronic devices. researchgate.net Furthermore, OLEDs designed to excite other fluorescent dyes, such as Rhodamine 6G, have been developed, demonstrating the synergy between OLED technology and rhodamine-based dyes. mdpi.com The development of new organic light-emitting materials is a key area of research for improving OLED performance. frontiersin.org
Bioimaging and Advanced Fluorescent Probe Development
This compound is extensively used in various biological applications due to its bright fluorescence and stability. biocat.comaatbio.comaatbio.com It serves as a powerful tool for visualizing and analyzing biological structures and processes.
Applications in Fluorescence Microscopy Techniques (e.g., Flow Cytometry, Fluorescence Correlation Spectroscopy, ELISA)
This compound and its derivatives are widely employed in a range of fluorescence-based analytical techniques. wikipedia.orgmedchemexpress.comcaymanchem.com These techniques leverage the dye's strong fluorescence to detect and quantify molecules with high sensitivity and specificity.
Fluorescence Microscopy: this compound is used as a fluorescent stain in various microscopy techniques to label and visualize specific cellular components. mpg.deresearchgate.netbeilstein-journals.org Its high photostability allows for prolonged imaging without significant signal loss. mpg.de
Flow Cytometry: In flow cytometry, this compound is used to label cells, which are then passed through a laser beam to be counted and sorted based on their fluorescent properties. nih.govwikipedia.org The availability of solid-state lasers that can efficiently excite rhodamine dyes has enhanced the capabilities of this technique. nih.gov
Fluorescence Correlation Spectroscopy (FCS): FCS is a technique used to study the dynamics of fluorescently labeled molecules in solution. Rhodamine dyes are often used as calibration standards and probes in FCS experiments due to their well-characterized photophysical properties. medchemexpress.comcaymanchem.com
Enzyme-Linked Immunosorbent Assay (ELISA): In ELISA, rhodamine-based dyes can be used as fluorescent labels for antibodies or antigens, enabling the detection and quantification of specific proteins and other biomolecules. wikipedia.orgcreative-diagnostics.com
| Technique | Application of this compound | Reference |
| Fluorescence Microscopy | Fluorescent stain for cellular components | mpg.deresearchgate.netbeilstein-journals.org |
| Flow Cytometry | Fluorescent label for cell counting and sorting | nih.govwikipedia.org |
| Fluorescence Correlation Spectroscopy | Calibration standard and fluorescent probe | medchemexpress.comcaymanchem.com |
| ELISA | Fluorescent label for antibodies and antigens | wikipedia.orgcreative-diagnostics.com |
Design and Synthesis of Far-Red Fluorescence Bioimaging Probes
The development of fluorescent probes for bioimaging has been significantly advanced by the use of rhodamine derivatives. While rhodamine B and 6G have been common scaffolds, this compound offers distinct advantages due to its rigidified amino groups and emission maximum in the far-red region of the spectrum (>600 nm), which is better suited for biological applications. researchgate.net This characteristic minimizes background autofluorescence from biological samples, allowing for clearer imaging.
A key strategy in designing these probes involves modifying the this compound structure to create "caged" or photoactivatable fluorophores. nih.gov This is often achieved through the acylation of the nitrogen atoms, which forces the molecule into a non-fluorescent lactone form. nih.gov This latent fluorophore can then be "uncaged" or activated by a specific trigger, such as an enzyme or a particular wavelength of light, causing it to fluoresce.
For instance, researchers have synthesized novel this compound derivatives to act as "off-on" fluorescent probes. researchgate.netatlantis-press.com In one such design, a new derivative was created to detect copper ions (Cu²⁺). researchgate.netatlantis-press.com This probe demonstrates a significant increase in absorbance at 587 nm and a strong fluorescence emission at 615 nm specifically in the presence of Cu²⁺ under physiological conditions. researchgate.netatlantis-press.com The synthesis of such probes often involves coupling the rhodamine derivative with a recognition moiety that selectively interacts with the target analyte. researchgate.netrsc.org
Another innovative approach involves the incorporation of a silicon atom in place of the xanthene oxygen in the rhodamine structure, creating Si-rhodamine analogues. nih.govnih.gov This modification shifts the absorption and fluorescence emission to even longer, far-red, and near-infrared (NIR) wavelengths. nih.govnih.gov These Si-rhodamine-based probes, such as one designed for detecting hypochlorous acid, exhibit excellent properties like pH independence and high resistance to photobleaching, making them highly effective for in vivo imaging. nih.gov
Mitochondrial Imaging in Living Systems and Organelles
Mitochondria, with their highly negative membrane potential, are key targets for specifically designed fluorescent probes. rsc.org Lipophilic and positively charged molecules, such as rhodamine derivatives, can accumulate within this organelle, making them ideal for mitochondrial imaging. rsc.orgnih.gov
Rhodamine-based sensors have been successfully used to monitor dynamic processes within the mitochondria of living cells. For example, a rhodamine-based sensor, RSL+, has been used to image and monitor mitochondrial ATP levels in cultured mouse embryonic fibroblasts. nih.gov This sensor can detect both increases and decreases in mitochondrial ATP, regardless of the mitochondrial membrane potential, providing a valuable tool for studying cellular energy metabolism. nih.gov
Furthermore, rhodamine-based probes are instrumental in studying mitochondrial dysfunction. Changes in mitochondrial pH, which can decrease from a normal of 8.0 to as low as 4.5 during processes like mitophagy, are linked to various diseases. rsc.org Specially designed rhodamine probes can act as ratiometric sensors for mitochondrial pH, allowing researchers to monitor these critical changes in real-time within living cells and even in organisms like Drosophila melanogaster. rsc.org These probes often work by coupling the rhodamine structure with another molecule, like 7-nitrobenzofurazan, and utilizing mechanisms such as Förster resonance energy transfer (FRET) to provide a ratiometric response to pH changes. rsc.org The development of such probes is crucial for understanding the role of mitochondrial physiology in health and disease. rsc.org
Strategies for Enhancing Cell Permeability and In Vivo Imaging Performance
A significant challenge in live-cell imaging is ensuring that fluorescent probes can effectively cross the cell membrane. biorxiv.orgbiorxiv.org A key strategy to enhance the cell permeability of rhodamine-based probes is to modulate the equilibrium between their fluorescent zwitterionic form and their non-fluorescent, but more hydrophobic and cell-permeable, spirolactone form. biorxiv.orgbiorxiv.orgresearchgate.net
Several chemical modifications have been developed to favor the spirolactone state, thereby improving cell permeability. One approach is to introduce electron-withdrawing groups into the xanthene core of the rhodamine molecule. biorxiv.org Another strategy involves the introduction of an amide group next to a carboxyl group on the benzene (B151609) ring of the rhodamine structure. biorxiv.org This "neighboring group effect" stabilizes the spirolactone form, dramatically increasing the probe's ability to penetrate cells. biorxiv.org This has led to the creation of probes for structures like tubulin and actin that can be used at sub-nanomolar concentrations for high-contrast, long-term 3D confocal and super-resolution microscopy. biorxiv.org
Furthermore, converting the carboxyl group found in many rhodamines into an electron-deficient amide can also shift the equilibrium towards the cell-permeable spirolactam form without altering the fluorophore's spectroscopic properties. biorxiv.org This approach has been used to create a variety of fluorogenic probes that exhibit a significant increase in fluorescence (up to 1000-fold) upon binding to their cellular targets, enabling wash-free, multi-color live-cell imaging. biorxiv.org The ability to fine-tune this equilibrium allows for the rational design of probes with optimal brightness, cell permeability, and fluorogenicity for various in vivo applications. nih.gov
This compound as a Reference Standard for Biological Fluorescence
This compound is widely recognized and utilized as a reference standard in fluorescence spectroscopy and microscopy due to its high fluorescence quantum yield and stability. biomol.comsigmaaldrich.comsigmaaldrich.com It is frequently used to calibrate and compare the performance of other fluorescent materials. sigmaaldrich.comsigmaaldrich.com
Specifically, this compound serves as a reference for:
Quantum Yield Measurement : It is a benchmark compound for determining the fluorescence quantum yields of other substances, including nanocrystals. sigmaaldrich.comsigmaaldrich.com
Analyzing Fluorochromic Properties : Researchers use it as a reference model to analyze the properties of other rhodamine derivatives. sigmaaldrich.comsigmaaldrich.com
Comparison with Other Dyes : It is used as a standard against which the photophysical properties of other fluorescent dyes, such as Thioflavin T, are measured. sigmaaldrich.comsigmaaldrich.com
Bioconjugate Standardization : this compound is often employed as a reference standard for bioconjugates labeled with other rhodamine-based dyes like 5-ROX or 6-ROX. biomol.comaatbio.comclinisciences.com
The well-defined excitation and emission spectra of this compound, with an excitation maximum around 560-565 nm and an emission maximum around 589-595 nm in solvents like methanol (B129727) and DMSO, provide a reliable benchmark for fluorescence measurements. aatbio.comsigmaaldrich.com
| Property | Value | Solvent |
| Excitation Wavelength (λex) | 565 nm | DMSO |
| Emission Wavelength (λem) | 595 nm | DMSO |
| Excitation Wavelength (λex) | 560 nm | Methanol |
| Emission Wavelength (λem) | 589 nm | Methanol |
| Data derived from various sources. aatbio.comsigmaaldrich.com |
Chemical Sensing and Detection Platforms
The unique properties of rhodamine dyes make them ideal for the development of chemosensors for detecting various analytes, particularly metal ions. mdpi.comdu.ac.in These sensors often operate on a "turn-on" fluorescence mechanism, providing a clear and measurable signal upon binding with the target. nsf.govmdpi.com
Development of Fluorescent Chemosensors for Metal Ion Detection (e.g., Cu²⁺, Hg²⁺)
Rhodamine-based chemosensors have been extensively developed for the selective and sensitive detection of heavy metal ions like copper (Cu²⁺) and mercury (Hg²⁺), which are significant environmental pollutants and can be toxic to living organisms. researchgate.netdu.ac.infrontiersin.org
Copper (Cu²⁺) Detection : Numerous rhodamine derivatives have been synthesized to act as chemosensors for Cu²⁺. researchgate.netmdpi.commdpi.com For example, a novel this compound derivative was designed as a fluorescent "off-on" probe that shows a dramatic increase in absorbance and fluorescence specifically in the presence of Cu²⁺. researchgate.netatlantis-press.com This probe was found to have a detection limit of 40 nM and could be used for quantifying Cu²⁺ in a linear range from 0.4 µM to 16 µM. researchgate.netatlantis-press.com Another sensor, based on a rhodamine-morpholine conjugate, also demonstrated high selectivity for Cu²⁺ with a detection limit of 0.21 µM, which is well below the maximum contaminant level for drinking water. mdpi.com
Mercury (Hg²⁺) Detection : Rhodamine-based sensors are also effective for detecting Hg²⁺. nsf.govfrontiersin.orgacs.org A chemosensor based on Rhodamine 6G was developed that selectively detects Hg²⁺ through a two-step reaction mechanism, distinguishing it from other interfering metal ions like Cu²⁺. frontiersin.org Another sensor, a tren-based tripodal chemosensor incorporating a rhodamine moiety, showed a significant color change and fluorescence enhancement upon the addition of Hg²⁺ ions in a solution. acs.org
These chemosensors offer a simple, cost-effective, and highly sensitive method for monitoring toxic metal ions in various samples, including water and living cells. du.ac.inresearchgate.net
| Sensor | Target Ion | Detection Limit |
| This compound derivative | Cu²⁺ | 40 nM |
| Rhodamine-morpholine conjugate | Cu²⁺ | 0.21 µM |
| Rhodamine B derivative (RdN) | Cu²⁺ | 0.130 µM |
| Rhodamine B derivative (RdN) | Pb²⁺ | 0.112 µM |
| Data derived from various sources. researchgate.netatlantis-press.commdpi.commdpi.com |
Sensing Mechanisms Based on Spirolactam Ring Opening
The primary mechanism behind the function of most rhodamine-based chemosensors is the analyte-induced opening of the spirolactam ring. mdpi.comnsf.govresearchgate.net In its native state, the rhodamine molecule exists in a colorless and non-fluorescent spirolactam form (the "off" state). researchgate.netmdpi.com
Upon interaction with a target metal ion, such as Cu²⁺ or Hg²⁺, the ion coordinates with the rhodamine derivative. mdpi.comrsc.org This coordination event triggers a structural transformation, causing the spirolactam ring to open and form the highly conjugated and fluorescent xanthene structure (the "on" state). mdpi.comnsf.govfrontiersin.org This ring-opening is accompanied by a distinct color change, often from colorless to pink or red, and a significant enhancement of fluorescence intensity, allowing for both colorimetric and fluorometric detection. nsf.govmdpi.com
This spirolactam ring-opening mechanism is highly effective and has been the basis for a wide array of "off-on" fluorescent probes. mdpi.comnsf.gov The selectivity of the sensor is determined by the specific design of the receptor part of the molecule, which is engineered to bind preferentially with the target ion. researchgate.net For instance, in the case of some Cu²⁺ sensors, the carbonyl oxygen and amine nitrogen atoms in the hydrazide moiety of the spirolactam derivative provide a selective binding site for the copper ion. mdpi.com
High-Sensitivity Detection using Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is an analytical technique renowned for its exceptional sensitivity, capable of detecting trace amounts of molecules. dergipark.org.trresearchgate.net The method works by amplifying the Raman signals of molecules adsorbed onto or very close to nanostructured metal surfaces, often referred to as "hot-spots". dergipark.org.tr This enhancement is primarily driven by electromagnetic mechanisms from localized surface plasmon resonance and, to a lesser extent, chemical mechanisms. rsc.org The shape, size, and distribution of the metal nanoparticles on the SERS substrate are critical factors that determine the degree of signal enhancement. dergipark.org.tr
While SERS has been widely applied for various dyes, its use for Rhodamine detection is well-documented. For instance, studies using silver (Ag) nanowires as SERS substrates have demonstrated the ability to detect Rhodamine at concentrations as low as 10⁻⁷ M. dergipark.org.tr These Ag nanowire substrates show high sensitivity, reproducibility, and chemical stability for Rhodamine detection. dergipark.org.tr The enhancement allows for clear identification of the dye's characteristic Raman peaks.
Research on SERS substrates has yielded significant improvements in detection limits. One study utilizing Ag nanowires calculated a Limit of Detection (LOD) and Enhancement Factor (EF) for Rhodamine, highlighting the substrate's effectiveness.
| Substrate | Analyte | Characteristic Raman Peaks (cm⁻¹) | Limit of Detection (LOD) | Enhancement Factor (EF) | Citation |
| Silver (Ag) Nanowires | Rhodamine | 612, 1189, 1362 | 1.8 x 10⁻⁸ M | 1.39 x 10⁶ | dergipark.org.tr |
The development of novel SERS platforms, such as Slippery Liquid-Infused Porous Surface-Enhanced Raman Scattering (SLIPSERS), aims to further improve detection by enabling the enrichment and delivery of analytes from various phases to the SERS-active sites. pnas.org Such advancements push the boundaries of detection sensitivity for molecules like rhodamine dyes to femtomolar levels. pnas.org
Integration into Paper-Based Sensor Technologies
Paper-based sensors have emerged as a cost-effective, portable, and versatile platform for a wide range of analytical applications, including environmental monitoring and clinical diagnostics. nih.govrsc.org Paper's inherent properties, such as its hydrophilic nature, capillary action, and high surface area, make it an excellent substrate for immobilizing sensing molecules. nih.gov The high hydroxyl content in cellulose, the primary component of paper, facilitates the binding of fluorophores and chromophores like those in the rhodamine family. mdpi.com
The integration of rhodamine compounds into paper-based sensors often involves their conjugation with other materials to create a specific and sensitive detection system. For example, a sensor strip was developed using carbon nanodots (C-dots) conjugated with a rhodamine moiety on commercial filter paper for the detection of metal ions. nih.gov In another application, a Rhodamine B derivative was incorporated into biocellulose nanopaper to create an optical sensor for the colorimetric detection of Copper (Cu(II)) ions in water. mdpi.com These sensors leverage the specific interaction between the rhodamine derivative and the target analyte, resulting in a detectable colorimetric or fluorescent change.
The development of transparent paper substrates has also opened new avenues for optical detection methods, including SERS-based photochemical detection of dyes like Rhodamine B with detection limits in the micromolar range. rsc.org These technologies offer a simple and efficient alternative to solution-based detection systems. nih.gov
| Sensor Platform | Rhodamine Derivative | Analyte | Detection Principle | Citation |
| Filter Paper Strip | Rhodamine 6G conjugated to Carbon-dots | Al³⁺ | Fluorescence | nih.gov |
| Biocellulose Nanopaper | Rhodamine B derivative | Cu(II) | Colorimetric | mdpi.com |
| Transparent Paper | Rhodamine B | N/A (Photochemical) | SERS | rsc.org |
Integration in Microfluidic Systems for Advanced Chemical Analysis
Fluorescence Characterization within Polymer-Based Microfluidic Devices
The integration of rhodamine dyes into polymer-based microfluidic devices represents a significant advance in materials science and chemical analysis. nih.govresearchgate.net Polymers like polycarbonate (PC) are increasingly used for these "lab-on-a-chip" systems due to their optical clarity, low cost, and ease of manufacturing. researchgate.net Characterizing the fluorescence behavior of dyes like this compound within these confined microchannels is crucial for optimizing their performance.
Studies investigating this compound in polycarbonate microfluidic channels have revealed distinct behaviors compared to other dyes like Rhodamine 6G. researchgate.net When analyzing absorption and emission spectra at varying concentrations, researchers observed that this compound exhibits superior photostability and more consistent diffusion within the PC microchannel. nih.govresearchgate.net In contrast, Rhodamine 6G shows faster diffusion but has a stronger initial fluorescence intensity. researchgate.net These differences are attributed to the distinct molecular structures of the dyes and their specific interactions with the polymer surface of the microchannel. nih.govresearchgate.net This research highlights the importance of selecting the appropriate fluorescent dye to match the material and application of the microfluidic device. researchgate.net
| Property | This compound | Rhodamine 6G | Citation |
| Photostability | Higher | Lower | nih.govresearchgate.net |
| Diffusion | More consistent | Faster | researchgate.net |
| Fluorescence Intensity | Lower (but more stable) | Stronger (initially) | researchgate.net |
| Interaction | Different molecular interactions with the polycarbonate microchannel. | Different molecular interactions with the polycarbonate microchannel. | nih.gov |
Enhancement of Resolution and Sensitivity in Microfluidic Detection Platforms
The unique properties of this compound make it highly suitable for enhancing the performance of microfluidic detection systems. nih.govresearchgate.net Its integration into polymer-based microfluidic chips has been shown to improve both the resolution and sensitivity of fluorescence detection. researchgate.net This enhancement is largely due to this compound's superior brightness and greater resistance to photobleaching compared to other dyes. researchgate.netresearchgate.net
The confined environment of a microfluidic device facilitates ultra-high-resolution analysis and minimizes the required sample volumes, making it ideal for applications that demand precise measurements. nih.govresearchgate.net The stability and brightness of this compound ensure a strong and consistent signal, which is critical for sensitive detection. researchgate.net This allows for real-time, dynamic analysis of samples with high throughput, improving both analytical accuracy and processing efficiency across various applications. researchgate.net
Furthermore, advanced microfluidic chip designs, such as those incorporating anodized aluminum oxide (AAO) nanoporous structures, can further amplify these effects. rsc.org Such platforms have been shown to significantly enhance the fluorescence intensity of rhodamine dyes and improve the spectral resolution when analyzing mixtures of different dyes, an effect attributed to energy transfer phenomena enhanced by the nanostructures. rsc.org This demonstrates that the combination of a high-performance fluorophore like this compound with advanced microfluidic architectures can lead to powerful and highly sensitive analytical tools. rsc.org
Q & A
Q. What are the key spectral properties of Rhodamine 101, and how are they experimentally characterized?
this compound exhibits absorption maxima at ~565 nm and emission at ~595 nm in methanol, with a fluorescence quantum yield (ΦF) of 0.99 in methanol and 0.71 in water . Time-resolved fluorescence spectroscopy reveals a singlet-state (S1) lifetime of ~4 ns in methanol . Key methodologies include:
- Absorption/fluorescence spectroscopy : Measure spectral shifts under varying solvent conditions (e.g., acidic methanol) .
- Time-resolved fluorescence : Resolve excited-state dynamics using pulsed lasers and single-photon counting .
- Vibrational mode analysis : Assign molecular vibrations via spontaneous Raman spectroscopy and density functional theory (DFT) calculations .
Q. How is this compound functionalized for biomolecular labeling in fluorescence microscopy?
this compound derivatives (e.g., Atto Rho101 NHS ester) are synthesized by modifying the carboxyphenyl group or amino groups on the xanthene moiety. Functionalization steps include:
Q. What factors influence the fluorescence quantum yield of this compound in different environments?
ΦF depends on solvent polarity, temperature, and quenching agents. For example:
- Solvent effects : Higher ΦF in methanol (0.99) vs. water (0.71) due to reduced non-radiative decay .
- Quenching mechanisms : Triethylamine quenches emission via electron transfer (rate constants: 10<sup>8</sup>–10<sup>10</sup> M<sup>−1</sup>s<sup>−1</sup>) .
- pH sensitivity : Fluorescence diminishes in acidic conditions due to protonation of the xanthene ring .
Advanced Research Questions
Q. How can this compound-based interface materials enhance stability in nonfullerene solar cells?
Comparative studies show this compound improves device stability by maintaining work function consistency under thermal/photo-stress. Experimental design includes:
- Work function analysis : Use Kelvin probe measurements to assess cathode interface films under inert vs. ambient conditions .
- Accelerated aging tests : Expose devices to 85°C/85% relative humidity and monitor efficiency decay .
- Encapsulation benchmarking : Compare this compound with PFN-Br in unencapsulated devices to validate environmental resilience .
Q. What methodologies resolve contradictions in electron transfer quenching data for this compound?
Discrepancies in quenching rates (e.g., solvent vs. colloidal systems) require:
- Colloid-solution comparisons : Measure association constants (e.g., K = 3.0 × 10<sup>4</sup> M<sup>−1</sup> for this compound-latex interactions) .
- Monte Carlo simulations : Model energy migration in core-shell nanoparticles to distinguish single-step FRET vs. multistep donor-acceptor pathways .
- Lifetime correction : Account for solvent viscosity and donor-acceptor proximity using Förster radius calculations .
Q. How does this compound's spirolactam structure optimize pH-sensitive probe performance compared to Rhodamine B/6G?
this compound spirolactam probes (e.g., RLH-C) exhibit:
- Broader pH response : Operate over pH 4.5–7.4 due to morpholine linker effects .
- Kinetic advantages : Faster ring-opening kinetics (t1/2 < 1 min) vs. Rhodamine B .
- Lysosomal targeting : Validate localization via co-staining with LysoTracker in live-cell imaging .
Methodological Best Practices
- Probe synthesis : Use PyBOP coupling for morpholine-functionalized derivatives to ensure >95% purity .
- Data normalization : Reference this compound’s ΦF to Karstens and Kobs standards for cross-study consistency .
- Error minimization : Employ response surface methodology (RSM) to optimize multifactor interactions (e.g., H2O2 concentration, UV intensity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
